9-PAHSA-d9

Description

Properties

Molecular Formula |

C34H66O4 |

|---|---|

Molecular Weight |

547.9 g/mol |

IUPAC Name |

9-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2 |

InChI Key |

MHQWHZLXDBVXML-NPNXCVMYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on 9-PAHSA-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-PAHSA-d9, a deuterated form of the endogenous lipid 9-PAHSA. This document covers its fundamental molecular properties, its role in key biological signaling pathways, and detailed experimental protocols for its study.

Core Molecular Data

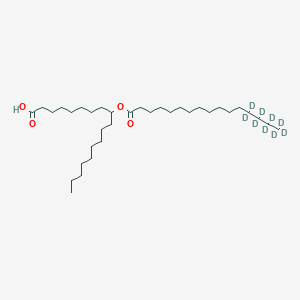

This compound is a deuterated version of 9-palmitoyl-hydroxy-stearic acid, where nine hydrogen atoms on the palmitoyl chain have been replaced by deuterium.[1] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification of endogenous 9-PAHSA levels.

| Property | Value | Source |

| Molecular Formula | C34H57D9O4 | [1][2] |

| Molecular Weight | 547.94 g/mol | |

| Exact Mass | 547.553 | |

| CAS Number | 1809222-43-2 |

Note: The molecular weight of deuterium is approximately 2.014 g/mol .

Biological Significance and Signaling Pathways

9-PAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids and has emerged as a significant bioactive molecule with anti-diabetic and anti-inflammatory properties. Levels of 9-PAHSA are correlated with insulin sensitivity and are found to be reduced in the adipose tissue and serum of insulin-resistant individuals.

Key Signaling Pathways:

-

GPR120 Activation: In adipocytes, 9-PAHSA signals through the G-protein-coupled receptor 120 (GPR120) to promote insulin-stimulated glucose uptake. This pathway is a primary mechanism for its anti-diabetic effects.

-

Anti-Inflammatory Pathway: 9-PAHSA has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS) / NF-kappa B pathway. It can also modulate immune responses by reducing the secretion of pro-inflammatory cytokines.

-

Autophagy Regulation: Recent studies have indicated that 9-PAHSA can improve cardiovascular complications in diabetic models by promoting autophagic flux. This is mediated through the p-AKT/mTOR/PI3KIII-BECN-1 pathway. It has also been shown to regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT pathway.

Below is a diagram illustrating the primary signaling pathway of 9-PAHSA in adipocytes.

Experimental Protocols

The quantification and study of 9-PAHSA and its deuterated analog often involve sophisticated analytical techniques. Below are outlines of common experimental protocols.

3.1. Lipid Extraction for Mass Spectrometry Analysis

This protocol is adapted for the extraction of FAHFAs from biological samples such as plasma or tissue.

-

Internal Standard Addition: Prior to extraction, add a known amount of this compound (e.g., 1-5 pmol/sample) to the sample as an internal standard.

-

Solvent Addition: For plasma or serum, add the sample to a mixture of PBS, methanol, and chloroform. For tissues, homogenize in a suitable buffer before solvent addition.

-

Phase Separation: Centrifuge the mixture to separate the organic (bottom) and aqueous (top) phases.

-

Collection and Drying: Carefully transfer the organic phase to a new vial and dry it down under a gentle stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until analysis.

3.2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase.

-

Chromatographic Separation: Use a C18 reverse-phase column to separate the different PAHSA isomers. The specific gradient and mobile phase composition will need to be optimized for the specific isomers of interest.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition for 9-PAHSA and this compound will be specific to their precursor and product ions.

-

Data Analysis: Quantify the endogenous 9-PAHSA by comparing its peak area to that of the this compound internal standard.

3.3. In Vitro Cell-Based Assays

These assays are used to investigate the biological activity of 9-PAHSA.

-

Cell Culture: Culture relevant cell lines (e.g., 3T3-L1 adipocytes, macrophages) under standard conditions.

-

Treatment: Treat the cells with varying concentrations of 9-PAHSA or a vehicle control for a specified period.

-

Glucose Uptake Assay: To assess insulin sensitivity, pre-incubate adipocytes with 9-PAHSA, followed by stimulation with insulin and measurement of radiolabeled glucose (e.g., 14C-glucose) uptake.

-

Cytokine Secretion Assay: To measure anti-inflammatory effects, stimulate macrophages with LPS in the presence or absence of 9-PAHSA and measure the levels of pro-inflammatory cytokines (e.g., CXCL10, IL-12, TNFα) in the cell culture supernatant using ELISA.

The workflow for a typical in vitro experiment to assess the anti-inflammatory properties of 9-PAHSA is depicted below.

This guide provides a foundational understanding of this compound for researchers. Further in-depth investigation into the cited literature is recommended for specific application development.

References

The Biological Significance of Deuterated 9-PAHSA: A Technical Guide for Researchers

An In-depth Exploration of a Novel Therapeutic Candidate for Metabolic and Inflammatory Diseases

This technical guide provides a comprehensive overview of the biological significance of 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), with a forward-looking perspective on the therapeutic potential of its deuterated form. For researchers, scientists, and drug development professionals, this document outlines the core biological activities of 9-PAHSA, details established experimental protocols, and presents a scientific case for the enhanced therapeutic utility of deuterated 9-PAHSA based on the principles of metabolic stabilization.

Introduction: The Promise of FAHFAs and the Role of 9-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Among these, 9-PAHSA is one of the most abundant and well-studied isomers, found in various mammalian tissues.[2] Levels of 9-PAHSA are correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.[1][2] Administration of 9-PAHSA in murine models has been shown to improve glucose tolerance, stimulate insulin secretion, and exert potent anti-inflammatory effects.[3]

While the therapeutic potential of 9-PAHSA is evident, its development as a drug candidate may be hampered by metabolic instability common to fatty acid-based molecules. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a well-established strategy in medicinal chemistry to improve the metabolic profile of drug candidates. By reinforcing the molecule at sites prone to oxidative metabolism, deuteration can lead to a longer half-life, increased bioavailability, and enhanced therapeutic efficacy. This guide will explore the known biological functions of 9-PAHSA and extrapolate the potential benefits of its deuteration.

Biological Activities and Quantitative Data of 9-PAHSA

The biological effects of 9-PAHSA have been documented in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from this research, providing a clear overview of its therapeutic potential.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Metabolism and Inflammation

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Glucose Tolerance | db/db mice | 50 mg/kg 9-PAHSA by oral gavage for 4 weeks | Significantly improved glucose tolerance after 2 weeks of administration. | |

| Systemic Insulin Sensitivity | Chow-fed mice | 0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeks | Increased glucose infusion rate (GIR) from 13±2 to 27±4 mg/kg/min in hyperinsulinemic euglycemic clamps. | |

| Systemic Insulin Sensitivity | High-fat diet (HFD)-fed mice | 0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeks | Increased GIR from 2±0.5 to 10±3 mg/kg/min in hyperinsulinemic euglycemic clamps. | |

| Endogenous Glucose Production (EGP) | Chow-fed mice | 0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeks | Insulin-mediated suppression of EGP increased from 28% to 55%. | |

| Endogenous Glucose Production (EGP) | HFD-fed mice | 0.4 mg/day 9-PAHSA via subcutaneous osmotic minipumps for 13 weeks | Insulin suppressed EGP by 37% in 9-PAHSA treated mice, whereas insulin failed to suppress EGP in vehicle-treated mice. | |

| Colitis Severity | Wild-type mice with DSS-induced colitis | 5 mg/kg 9-PAHSA orally once daily | Prevented weight loss and improved colitis scores (stool consistency, hematochezia). | |

| Adipocyte Browning | Wild-type and ob/ob mice | Intraperitoneal injection of 9-PAHSA | Enhanced expression of brown fat-specific genes in white adipose tissue. |

Table 2: In Vitro Effects of 9-PAHSA on Cellular Function

| Cell Type | Assay | Treatment Details | Key Findings | Reference |

| Primary Hepatocytes | Endogenous Glucose Production | 40µM 9-PAHSA | Inhibited basal EGP to the same extent as a selective GPR43 agonist. | |

| Adipose Tissue Explants | Lipolysis | 9-PAHSA treatment | Inhibited isoproterenol-induced lipolysis by 21%. | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytokine Secretion | LPS stimulation with 9-PAHSA co-treatment | Attenuated LPS-induced IL-6 secretion. | |

| HepG2 Cells | Steatosis Model | Pre-treatment with 10-40 µM 9-PAHSA | Prevented mitochondrial dysfunction and increased cell viability in oleic acid-induced steatosis. | |

| 3T3-L1 Adipocytes | Inflammatory Response | LPS stimulation with 9-PAHSA co-treatment | Abolished LPS-induced NF-κB activation and inflammatory cytokine secretion. |

Signaling Pathways of 9-PAHSA

9-PAHSA exerts its diverse biological effects through interactions with several key signaling pathways. The primary receptors identified to date are G protein-coupled receptors (GPCRs), including GPR120 and GPR43.

GPR120-Mediated Signaling

GPR120 is a receptor for long-chain fatty acids and is expressed in adipose tissue, macrophages, and intestinal L-cells. Activation of GPR120 by 9-PAHSA is linked to its anti-inflammatory and insulin-sensitizing effects.

GPR43-Mediated Signaling

Recent evidence also points to the involvement of GPR43, a receptor for short-chain fatty acids, in mediating some of the metabolic effects of 9-PAHSA, particularly in the liver and adipose tissue.

The Rationale for Deuterated 9-PAHSA

The primary rationale for developing a deuterated version of 9-PAHSA lies in improving its metabolic stability. Fatty acids are susceptible to enzymatic oxidation, which can lead to rapid clearance from the body and reduced efficacy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable positions, the rate of enzymatic degradation can be significantly slowed.

The potential benefits of deuterating 9-PAHSA include:

-

Increased Half-Life and Exposure: Reduced metabolic clearance would lead to a longer duration of action and higher overall drug exposure, potentially allowing for lower or less frequent dosing.

-

Enhanced Potency: By maintaining therapeutic concentrations for longer periods, deuterated 9-PAHSA may exhibit greater efficacy in vivo.

-

Improved Therapeutic Index: A more predictable pharmacokinetic profile can contribute to a better safety and tolerability profile.

While direct experimental data on the biological effects of deuterated 9-PAHSA is not yet widely available, commercial suppliers offer deuterated standards such as 9-PAHSA-d4 and 9-PAHSA-d9 for research purposes, indicating growing interest in this area.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of 9-PAHSA. These protocols can be adapted for the investigation of deuterated 9-PAHSA.

In Vivo Administration and Glucose Tolerance Test in Mice

-

Animal Model: db/db mice (a model of type 2 diabetes) or high-fat diet-induced obese mice.

-

Compound Preparation and Administration: 9-PAHSA is synthesized and purified. For oral administration, it is typically formulated in a suitable vehicle (e.g., olive oil, though caution is advised due to its own biological effects) and administered by gavage at a dose of, for example, 50 mg/kg daily. For continuous administration, osmotic minipumps can be implanted subcutaneously to deliver a constant dose (e.g., 0.4 mg/day).

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from a tail snip (t=0).

-

Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.

-

In Vitro Dendritic Cell Activation Assay

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from the bone marrow of mice.

-

Assay Protocol:

-

Plate BMDCs in appropriate culture media.

-

Pre-treat cells with varying concentrations of 9-PAHSA or vehicle for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of inflammatory cytokines (e.g., IL-6, IL-12) in the supernatant using ELISA.

-

Western Blot Analysis for Signaling Proteins

-

Sample Preparation: Tissues (e.g., liver, adipose) or cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Beclin-1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with robust anti-diabetic and anti-inflammatory effects, mediated through signaling pathways including GPR120 and GPR43. While its therapeutic potential is clear, the development of 9-PAHSA as a clinical candidate could be significantly enhanced by improving its metabolic stability. Deuteration represents a scientifically sound and well-precedented strategy to achieve this.

Future research should focus on the direct comparison of the pharmacokinetic and pharmacodynamic profiles of deuterated 9-PAHSA with its non-deuterated counterpart. Head-to-head studies in animal models of metabolic and inflammatory diseases will be crucial to validate the hypothesized benefits of deuteration. The synthesis of various deuterated isotopologues of 9-PAHSA will allow for the identification of the optimal deuteration pattern for maximal metabolic stability and therapeutic efficacy. The in-depth technical information provided in this guide serves as a foundational resource for researchers embarking on this exciting area of drug discovery and development.

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-PAHSA | TargetMol [targetmol.com]

- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

9-PAHSA-d9 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 9-PAHSA-d9, the deuterated form of 9-palmitoyl-hydroxy-stearic acid. 9-PAHSA is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the context of metabolic diseases and inflammation.[1][3][4] 9-PAHSA has been shown to improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory properties. The deuterated form, this compound, serves as a valuable tool for researchers as an internal standard in quantitative mass spectrometry-based studies.

Core Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1809222-43-2 | |

| Synonyms | 9-[((13,13,14,14,15,15,16,16,16-d9)palmitoyl)hydroxy]-stearic acid | |

| Molecular Formula | C₃₄H₅₇D₉O₄ | |

| Formula Weight | 547.941 g/mol | |

| Purity | >99% | |

| Form | Liquid | |

| Storage Temperature | -20°C |

Supplier Information

| Supplier | Product Number | Available Sizes |

| Avanti Polar Lipids | 860409 | 500µg, Custom Packaging |

| Sigma-Aldrich | 860409C | 500µg, 1mg |

| MedchemExpress | HY-120657S | Inquire |

Signaling Pathways and Experimental Workflows

The biological effects of 9-PAHSA are mediated through various signaling pathways. One of the key mechanisms involves the activation of G-protein coupled receptors (GPCRs), particularly GPR120. In adipocytes, the activation of GPR120 by PAHSAs enhances insulin-stimulated glucose uptake.

Below are diagrams illustrating the known signaling pathway of 9-PAHSA and a typical experimental workflow for its analysis.

Caption: Signaling pathway of 9-PAHSA via GPR120 activation.

Caption: Experimental workflow for the quantification of 9-PAHSA.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or publication-specific, the general methodologies for studying 9-PAHSA and its deuterated analogue can be outlined based on published research.

Synthesis of 9-PAHSA Analogues

The synthesis of 9-PAHSA and its analogues can be achieved through various chemical strategies. One reported approach involves the systematic removal of carbons from either the hydroxy fatty acid or the fatty acid regions of 9-PAHSA to investigate structure-activity relationships. These synthetic analogues can then be tested for their biological activity, such as their ability to attenuate IL-6 production in cell-based assays.

In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory properties of 9-PAHSA and its analogues is to use a cell-based assay. For example, RAW 264.7 macrophage cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with the test compounds, and the levels of pro-inflammatory cytokines, such as IL-6, are measured in the cell culture supernatant, typically by ELISA.

Quantification of Endogenous 9-PAHSA

The quantification of endogenous levels of 9-PAHSA in biological samples, such as adipose tissue or serum, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of lipids from the biological matrix, followed by the addition of a known amount of a deuterated internal standard, such as this compound. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response. The sample is then analyzed by LC-MS/MS, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used to determine the concentration of 9-PAHSA.

References

The Role of 9-PAHSA in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-palmitoyl-hydroxy-stearic acid (9-PAHSA) is an endogenous lipid molecule belonging to the fatty acid esters of hydroxy fatty acids (FAHFAs) class. First identified in the adipose tissue of insulin-sensitive mice, 9-PAHSA has emerged as a significant regulator of metabolic homeostasis.[1][2] Levels of 9-PAHSA are inversely correlated with insulin resistance in humans, suggesting its potential as a therapeutic target for metabolic disorders such as type 2 diabetes.[1] This technical guide provides a comprehensive overview of the current understanding of 9-PAHSA's role in metabolic regulation, including its mechanisms of action, quantitative effects on key metabolic parameters, and detailed experimental protocols for its study.

Introduction

The rising prevalence of metabolic diseases worldwide necessitates the discovery of novel therapeutic agents. Endogenous signaling lipids that regulate metabolic pathways are of particular interest due to their potential for high efficacy and favorable safety profiles. The discovery of FAHFAs, and specifically 9-PAHSA, has opened a new avenue of research into the intricate connections between lipid metabolism and glucose homeostasis.[1] This document will delve into the multifaceted role of 9-PAHSA, providing a technical resource for researchers and drug development professionals in the field.

Mechanisms of Action

9-PAHSA exerts its metabolic effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and the modulation of inflammatory responses.

G-Protein Coupled Receptor Signaling

2.1.1. GPR120 Activation

9-PAHSA is a ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[3] GPR120 is highly expressed in adipocytes and macrophages. Activation of GPR120 by 9-PAHSA in adipocytes is believed to contribute to enhanced insulin-stimulated glucose uptake.

2.1.2. GPR40 Activation

In pancreatic β-cells, 9-PAHSA acts as an agonist for GPR40 (FFAR1). Activation of GPR40 by 9-PAHSA leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS).

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. 9-PAHSA exhibits anti-inflammatory properties, in part through its activation of GPR120, which can lead to the inhibition of the NF-κB signaling pathway. By suppressing the production of pro-inflammatory cytokines, 9-PAHSA can improve insulin sensitivity in metabolic tissues.

Quantitative Effects on Metabolic Parameters

Numerous preclinical studies have demonstrated the beneficial effects of 9-PAHSA on various metabolic parameters. The following tables summarize key quantitative findings.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Mice

| Parameter | Animal Model | 9-PAHSA Dose & Duration | Key Findings | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | 50 mg/kg, single oral dose | Improved glucose tolerance | |

| Glucose Tolerance | db/db mice | 50 mg/kg/day for 4 weeks | Reduced blood glucose at 2 weeks | |

| Insulin Sensitivity | HFD-fed mice | Chronic treatment | Improved insulin sensitivity | |

| Fasting Blood Glucose | HFD-induced diabetic mice | 30 mg/kg/day for 1 month | No significant effect on fasting blood glucose |

Table 2: Effects of 9-PAHSA on Insulin and GLP-1 Secretion

| Parameter | Model System | 9-PAHSA Concentration | Key Findings | Reference |

| Insulin Secretion | Isolated human islets | Not specified | Potentiated glucose-stimulated insulin secretion | |

| GLP-1 Secretion | STC-1 enteroendocrine cells | Not specified | Augmented GLP-1 secretion by 1.5- to 2-fold | |

| GLP-1 Secretion | GLUTag cells | Not specified | No stimulation of GLP-1 release |

Note: There are conflicting reports on the efficacy of 9-PAHSA, with some studies showing no significant improvement in glucose metabolism. These discrepancies may be due to differences in experimental models, 9-PAHSA formulation, and administration protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on 9-PAHSA. The following are representative protocols for key experiments.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Protocol:

-

Animal Model: Use age- and weight-matched male C57BL/6J mice. For diet-induced obesity models, feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).

-

Fasting: Fast mice for 5-6 hours before the experiment with free access to water.

-

9-PAHSA Preparation: Prepare a homogenous suspension of 9-PAHSA in a vehicle such as 50% PEG400, 0.5% Tween-80 in water.

-

Baseline Measurement: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer.

-

9-PAHSA Administration: Administer 9-PAHSA (e.g., 50 mg/kg) or vehicle via oral gavage.

-

Glucose Administration: 30 minutes after 9-PAHSA administration, administer a 20% dextrose solution (2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Glucose Uptake in 3T3-L1 Adipocytes

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. To induce differentiation, treat confluent cells with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, culture in medium containing only insulin for another 2 days, followed by maintenance in regular medium. Mature adipocytes should be visible by day 8-10.

-

9-PAHSA Treatment: Treat differentiated 3T3-L1 adipocytes with varying concentrations of 9-PAHSA or vehicle for a specified duration (e.g., 24 hours).

-

Glucose Uptake Assay:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate with KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

-

Wash cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Western Blot Analysis of NF-κB Pathway

Protocol:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM with 10% FBS. Pre-treat cells with 9-PAHSA for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with significant potential in the regulation of metabolic health. Its ability to improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects makes it an attractive candidate for further investigation as a therapeutic agent for type 2 diabetes and related metabolic disorders. However, the conflicting findings in the literature highlight the need for standardized experimental protocols and further studies to elucidate the precise conditions under which 9-PAHSA exerts its beneficial effects. Future research should focus on identifying more specific molecular targets, understanding the nuances of its signaling pathways, and conducting well-controlled preclinical and clinical trials to validate its therapeutic potential in humans. The development of stable and orally bioavailable 9-PAHSA analogs could also be a promising avenue for drug development.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microfluidic-enabled quantitative measurements of insulin release dynamics from single islets of Langerhans in response to 5-palmitic acid hydroxy stearic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of FAHFAs: A Technical Guide to Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs)

A comprehensive overview of the discovery, biological activity, and analysis of the novel lipid class, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with a particular focus on the promising anti-diabetic and anti-inflammatory properties of 9-PAHSA.

Introduction

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a recently identified class of endogenous lipids with significant therapeutic potential.[1][2] First discovered in 2014, these molecules have garnered considerable attention for their beneficial effects on glucose metabolism and inflammation.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and biological functions of FAHFAs, with a specific emphasis on 9-palmitic acid-hydroxy stearic acid (9-PAHSA), one of the most studied and promising members of this lipid family. We will delve into the key experimental methodologies used to study these molecules, present quantitative data on their distribution and activity, and visualize the critical signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of bioactive lipids.

Discovery and History

The discovery of FAHFAs arose from lipidomic analysis of adipose tissue from mice engineered to be resistant to diabetes due to the overexpression of the glucose transporter GLUT4 in their fat cells.[5] These mice exhibited 16- to 18-fold higher levels of a previously uncharacterized class of lipids, which were subsequently identified as branched fatty acid esters of hydroxy fatty acids (FAHFAs).

Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid. The specific isomer is denoted by the position of the ester bond on the hydroxy fatty acid chain. For instance, in 9-PAHSA, palmitic acid is esterified to the 9-hydroxyl group of stearic acid. Since their initial discovery, numerous FAHFA families and isomers have been identified in various mammalian tissues, including adipose tissue, serum, and breast milk.

Early research quickly established a strong correlation between FAHFA levels and insulin sensitivity. Studies in humans revealed that individuals with insulin resistance have significantly lower levels of PAHSAs in their adipose tissue and serum compared to insulin-sensitive individuals. This finding suggested that FAHFAs could play a crucial role in metabolic health and disease.

Biological Activity and Therapeutic Potential

FAHFAs, and 9-PAHSA in particular, exhibit a range of beneficial biological activities, primarily centered on their anti-diabetic and anti-inflammatory effects.

Anti-Diabetic Effects

Oral administration of 9-PAHSA to mice has been shown to lower blood glucose levels and improve glucose tolerance. These effects are mediated through multiple mechanisms:

-

Stimulation of Insulin and GLP-1 Secretion: PAHSAs have been demonstrated to stimulate the secretion of both insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This dual action contributes to improved glucose disposal after a meal.

-

Enhanced Insulin Sensitivity: 9-PAHSA enhances insulin-stimulated glucose uptake in adipocytes.

-

GPR120 Activation: The effects of PAHSAs on insulin secretion and glucose uptake are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to the development of insulin resistance and type 2 diabetes. FAHFAs have demonstrated potent anti-inflammatory properties. 9-PAHSA can reduce adipose tissue inflammation in diet-induced obese mice. In vitro studies have shown that 9-PAHSA can inhibit the production of pro-inflammatory cytokines by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS). This anti-inflammatory activity is also linked to the activation of GPR120.

Data Presentation: Quantitative Analysis of FAHFAs

The following tables summarize key quantitative data related to the distribution and activity of PAHSAs.

Table 1: PAHSA Isomer Distribution in Wild-Type Mouse Tissues

| PAHSA Isomer | Serum (nM) | Subcutaneous White Adipose Tissue (pmol/g) | Perigonadal White Adipose Tissue (pmol/g) | Brown Adipose Tissue (pmol/g) |

| 13/12-PAHSA | 2.5 | 150 | 200 | 100 |

| 11-PAHSA | 1.0 | 80 | 100 | 50 |

| 10-PAHSA | 1.5 | 120 | 150 | 80 |

| 9-PAHSA | 2.0 | 500 | 600 | 300 |

| 5-PAHSA | 0.4 | 50 | 60 | 30 |

Data adapted from Yore et al., Cell, 2014.

Table 2: Correlation of PAHSA Levels with Insulin Sensitivity in Humans

| PAHSA Isomer | Correlation with Insulin Sensitivity (r-value) | Fold Reduction in Insulin-Resistant vs. Sensitive Subjects (Subcutaneous Adipose Tissue) |

| Total PAHSAs | 0.75 | ~70% |

| 13/12-PAHSA | 0.68 | 60-73% |

| 10-PAHSA | 0.71 | 60-73% |

| 9-PAHSA | 0.78 | 60-73% |

| 5-PAHSA | 0.65 | 60-73% |

Data adapted from Yore et al., Cell, 2014.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in FAHFA research.

Extraction and Quantification of FAHFAs from Biological Samples

This protocol describes the extraction and quantification of FAHFAs from tissues and plasma/serum using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Tissue homogenizer

-

Chloroform, Methanol, Water (LC-MS grade)

-

Internal standards (e.g., ¹³C-labeled 9-PAHSA)

-

Solid-phase extraction (SPE) silica cartridges

-

Hexane, Ethyl acetate (LC-MS grade)

-

LC-MS system (e.g., Triple Quadrupole)

Procedure:

-

Homogenization: Weigh frozen tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v) containing the internal standard. For plasma/serum, add the sample to a chloroform:methanol mixture.

-

Lipid Extraction (Bligh-Dyer Method): Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex and centrifuge to separate the phases.

-

Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Condition a silica SPE cartridge with hexane.

-

Load the dried and reconstituted lipid extract onto the cartridge.

-

Wash with 95:5 hexane:ethyl acetate to elute neutral lipids.

-

Elute FAHFAs with 100% ethyl acetate.

-

-

LC-MS Analysis:

-

Dry the FAHFA fraction under nitrogen and reconstitute in a suitable solvent (e.g., methanol).

-

Inject the sample into the LC-MS system.

-

Separate FAHFA isomers using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium acetate).

-

Detect and quantify FAHFAs using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for assessing the effect of FAHFA administration on glucose tolerance in mice.

Materials:

-

9-PAHSA or other FAHFAs

-

Vehicle (e.g., corn oil)

-

Glucose solution (20% in water)

-

Glucometer and test strips

Procedure:

-

Fasting: Fast mice overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.

-

FAHFA Administration: Administer 9-PAHSA (e.g., 10 mg/kg body weight) or vehicle via oral gavage.

-

Glucose Challenge: After a set time (e.g., 30 minutes) following FAHFA administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Macrophage Anti-Inflammatory Assay

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of FAHFAs on macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

9-PAHSA or other FAHFAs

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

FAHFA Pre-treatment: Pre-treat the cells with various concentrations of 9-PAHSA or vehicle for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.

-

Data Analysis: Compare cytokine levels in FAHFA-treated cells to vehicle-treated, LPS-stimulated cells to determine the anti-inflammatory effect.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to FAHFA research.

Caption: FAHFA signaling through GPR120, leading to anti-diabetic and anti-inflammatory effects.

Caption: Workflow for the extraction and quantification of FAHFAs from biological samples.

Conclusion

The discovery of FAHFAs has opened a new and exciting chapter in the field of lipid research. These endogenous molecules, particularly 9-PAHSA, have demonstrated significant potential as therapeutic agents for metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and dampen inflammation through pathways involving GPR120 makes them attractive targets for drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore the biology of FAHFAs and translate these promising findings into novel therapies. Continued investigation into the biosynthesis, degradation, and diverse physiological roles of the many FAHFA isomers will undoubtedly uncover new avenues for treating a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vivo Mechanism of Action of 9-PAHSA

Introduction

Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is a member of a novel class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] First identified in the adipose tissue of insulin-sensitive mice, 9-PAHSA levels are inversely correlated with insulin resistance in both humans and murine models.[2][3] Administration of 9-PAHSA in vivo has demonstrated significant anti-diabetic and anti-inflammatory effects, positioning it as a lipid mediator with considerable therapeutic potential. This technical guide provides a comprehensive overview of the in vivo mechanisms of action of 9-PAHSA, detailing its signaling pathways, metabolic consequences, and anti-inflammatory functions. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic and inflammatory diseases.

Core Metabolic Actions of 9-PAHSA

The primary and most studied in vivo effects of 9-PAHSA revolve around the regulation of glucose homeostasis and insulin sensitivity. These actions are mediated through a multi-receptor, multi-tissue signaling network.

Enhancement of Glucose Homeostasis and Insulin Sensitivity

In vivo administration of 9-PAHSA improves glucose tolerance, lowers ambient glycemia, and enhances insulin sensitivity. These effects are driven by its ability to stimulate both insulin and glucagon-like peptide-1 (GLP-1) secretion and to directly enhance insulin action in peripheral tissues.

The principal mechanisms involve the activation of G-protein coupled receptors (GPCRs):

-

GPR120 (FFAR4): In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake. Activation of GPR120 is also linked to the promotion of white adipose tissue (WAT) "browning," a process that increases energy expenditure.

-

GPR40 (FFAR1): 9-PAHSA directly activates GPR40 on pancreatic β-cells, which potentiates glucose-stimulated insulin secretion (GSIS). This GPR40-mediated action is a key contributor to its glucose-lowering effects. It also augments GLP-1 secretion from enteroendocrine cells, although this specific effect may be GPR40-independent.

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 9-PAHSA-d9 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Accurate quantification of these bioactive lipids in various biological matrices is crucial for understanding their physiological roles and therapeutic potential. Due to their low endogenous concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for their measurement.[4] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[5] This document provides detailed application notes and protocols for the use of 9-PAHSA-d9 as an internal standard for the quantification of 9-PAHSA in biological samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically enriched analog of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard, in this case, this compound, is chemically identical to the analyte (9-PAHSA) but has a different mass due to the incorporation of deuterium atoms. Because the internal standard and the analyte behave nearly identically during extraction, chromatography, and ionization, the ratio of the analyte to the internal standard remains constant throughout the analytical procedure. By measuring this ratio using MS/MS, the concentration of the endogenous analyte in the original sample can be accurately determined.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

9-PAHSA (Analytical Standard)

-

LC-MS grade solvents: Methanol, Chloroform, Acetonitrile, Water, Hexane, Ethyl Acetate, Isopropanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ammonium hydroxide

-

Phosphate-buffered saline (PBS)

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation

Prepare stock solutions of 9-PAHSA and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the 9-PAHSA stock solution. Also, prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 10 µg/mL). The optimal concentration of the internal standard should be determined empirically for the specific sample type and instrument.

Sample Preparation: Lipid Extraction

The choice of lipid extraction method depends on the sample matrix and the desired lipid classes to be analyzed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE) - Modified Bligh-Dyer Method

This method is suitable for a wide range of biological samples.

-

To 200 µL of plasma or serum, add 1.3 mL of PBS. For tissue samples, homogenize the tissue in a suitable buffer.

-

Add a known amount of the this compound internal standard working solution.

-

Add 1.5 mL of methanol and 3 mL of chloroform.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Dry the organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC mobile phase or a compatible solvent like methanol for analysis.

b) Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE can be used after an initial lipid extraction to enrich for PAHSAs and remove interfering neutral lipids.

-

Condition a silica SPE cartridge by washing with hexane.

-

Load the reconstituted lipid extract (from LLE) onto the cartridge.

-

Wash the cartridge with a non-polar solvent mixture like 95:5 hexane:ethyl acetate to elute neutral lipids.

-

Elute the FAHFAs, including 9-PAHSA and this compound, with ethyl acetate.

-

Dry the collected eluate under nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Parameters

The chromatographic separation of PAHSA isomers is critical for accurate quantification.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide or 0.1% formic acid |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide or 0.1% formic acid |

| Gradient | Isocratic elution with 93:7 Methanol:Water is a possibility. A gradient may be required for complex samples. |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

b) Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

| Parameter | Recommended Settings |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | ~3.5 kV |

| Vaporizer Temperature | ~275°C |

| Ion Transfer Tube Temp | ~325°C |

| Gas Pressures | Sheath gas, Aux gas, and Sweep gas pressures should be optimized for the specific instrument. |

| MRM Transitions | 9-PAHSA: Precursor ion (m/z) 537.5 -> Product ions (m/z) 255.2 (palmitate), 281.2 (dehydrated hydroxystearate), 299.2 (hydroxystearate)This compound: Precursor and product ions will be shifted by +9 Da. |

Quantitative Data Summary

The following table summarizes the key MRM transitions for 9-PAHSA and its deuterated internal standard. The most abundant fragment ion is typically used for quantification (quantifier), while others are used for confirmation (qualifiers).

| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion 1 (m/z) | Qualifier Product Ion 2 (m/z) |

| 9-PAHSA | 537.5 | 255.2 | 281.2 | 299.2 |

| This compound | 546.5 | 255.2 or 264.2 | 281.2 or 290.2 | 299.2 or 308.2* |

*Note: The exact m/z of the product ions for this compound will depend on the location of the deuterium labels on the molecule. If the deuterium atoms are on the palmitoyl chain, the palmitate fragment will be shifted. If they are on the hydroxystearoyl chain, the hydroxystearate-related fragments will be shifted. The user must confirm the fragmentation pattern of their specific this compound standard.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the 9-PAHSA standard to the this compound internal standard against the known concentration of the 9-PAHSA standards.

-

Quantification: Determine the concentration of endogenous 9-PAHSA in the biological samples by interpolating the peak area ratio of the endogenous 9-PAHSA to the this compound internal standard from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of 9-PAHSA using this compound.

9-PAHSA Signaling Pathways

9-PAHSA has been shown to exert its biological effects through various signaling pathways.

Caption: Simplified signaling pathways of 9-PAHSA.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of 9-PAHSA in complex biological matrices. The detailed protocols provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these protocols will enable the generation of high-quality data, facilitating a deeper understanding of the role of 9-PAHSA in health and disease.

References

- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of 9-PAHSA using 9-PAHSA-d9 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. It has garnered significant interest due to its anti-diabetic and anti-inflammatory properties.[1][2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. This application note provides a detailed protocol for the quantification of 9-PAHSA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 9-PAHSA-d9.

Quantitative Data Summary

The following table summarizes representative performance characteristics of the described LC-MS/MS method for the quantification of 9-PAHSA. These values are illustrative and should be established for each specific laboratory setup and matrix.

| Parameter | Representative Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ | < 20% |

| Accuracy (Low, Mid, High QC) | 90 - 110% |

| Precision (Low, Mid, High QC) | < 15% |

| Matrix Effect | < 15% |

| Recovery | > 85% |

Experimental Protocol

This protocol details the necessary steps for the extraction, enrichment, and quantification of 9-PAHSA from biological samples such as plasma or tissue.

1. Materials and Reagents

-

9-PAHSA analytical standard

-

LC-MS/MS grade water, methanol, acetonitrile, chloroform, isopropanol, and hexane

-

Formic acid and ammonium hydroxide

-

Phosphate-buffered saline (PBS)

-

Solid-phase extraction (SPE) silica cartridges

-

Glass vials and tubes

2. Sample Preparation

The following steps outline the procedure for lipid extraction and solid-phase extraction (SPE) to enrich for FAHFAs.

2.1. Lipid Extraction from Plasma/Serum

-

To 200 µL of plasma or serum in a glass tube, add 1.3 mL of PBS.

-

Add 1.5 mL of methanol.

-

Add 3 mL of chloroform containing the this compound internal standard (e.g., 1 pmol/sample).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully transfer the lower organic phase to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Store the dried extract at -80°C until SPE.

2.2. Lipid Extraction from Tissue

-

Homogenize approximately 150 mg of tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing the this compound internal standard (e.g., 5 pmol/sample).

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C.

-

Transfer the lower organic phase to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Store the dried extract at -80°C until SPE.

2.3. Solid-Phase Extraction (SPE)

-

Reconstitute the dried lipid extract in 1 mL of hexane.

-

Condition a silica SPE cartridge with 4 mL of hexane.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 4 mL of 1% ethyl acetate in hexane.

-

Elute the FAHFA fraction with 4 mL of ethyl acetate.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 9-PAHSA from its isomers. For example, a 30-minute gradient.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.2. Mass Spectrometry (MS) Conditions

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

9-PAHSA: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

MS Parameters:

-

Spray Voltage: 3.5 kV

-

Ion Transfer Tube Temperature: 325°C

-

Vaporizer Temperature: 275°C

-

Sheath Gas: 2.7 L/min

-

Auxiliary Gas: 5.0 L/min

-

Sweep Gas: 1.5 L/min

-

4. Data Analysis

-

Quantify 9-PAHSA by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of 9-PAHSA standards spiked with a constant concentration of this compound.

-

Determine the concentration of 9-PAHSA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of 9-PAHSA.

Caption: 9-PAHSA signaling pathway promoting autophagy.

References

Application Notes and Protocols for 9-PAHSA-d9 Solution Preparation in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 9-PAHSA-d9 solutions for use as an internal standard in mass spectrometry-based quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Introduction

9-Palmitoyl-hydroxy stearic acid-d9 (this compound) is the deuterated form of 9-PAHSA, a bioactive lipid belonging to the FAHFA family.[1] FAHFAs are emerging as important endogenous lipids with anti-diabetic and anti-inflammatory properties.[2][3] Accurate quantification of these lipids in biological matrices is crucial for understanding their physiological roles and their potential as therapeutic agents. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and reproducibility in quantitative mass spectrometry assays.[4]

Product Information and Storage

Proper handling and storage of the this compound standard are critical for maintaining its integrity and ensuring accurate experimental results.

| Parameter | Recommendation | Source |

| Chemical Formula | C₃₄H₅₇D₉O₄ | |

| Molecular Weight | 547.94 g/mol | |

| Purity | >99% | |

| Supplied Form | Typically as a solid or in a solvent like chloroform. | |

| Storage of Neat Compound | -20°C for up to one year. | |

| Shipping Conditions | Shipped on dry ice. |

Solution Preparation Protocols

The following protocols outline the preparation of stock and working solutions of this compound. It is recommended to use high-purity, LC-MS grade solvents to minimize background interference.

Materials and Reagents

| Material/Reagent | Grade |

| This compound | ≥98% purity |

| Chloroform | LC-MS Grade |

| Methanol | LC-MS Grade |

| Acetonitrile | LC-MS Grade |

| Isopropanol | LC-MS Grade |

| Amber glass vials with PTFE-lined caps | |

| Calibrated micropipettes | |

| Analytical balance | |

| Vortex mixer | |

| Sonicator (optional) |

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a high-concentration stock solution that can be diluted to create working standards.

Procedure:

-

Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out a precise amount (e.g., 1 mg) of this compound using an analytical balance.

-

Transfer the weighed standard to a clean amber glass vial.

-

Add the appropriate volume of LC-MS grade chloroform to achieve a final concentration of 1 mg/mL.

-

Cap the vial tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Gentle sonication can be used if necessary.

-

Visually inspect the solution to ensure no particulate matter is present.

-

Label the vial clearly with the compound name, concentration, solvent, and preparation date.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serially diluting the stock solution. The final concentration of the working solution will depend on the expected concentration range of the endogenous analyte in the samples and the sensitivity of the mass spectrometer.

Example Dilution Series:

| Solution Name | Starting Solution | Diluent | Dilution Factor | Final Concentration |

| Intermediate Stock | 1 mg/mL Stock Solution | Methanol | 1:10 | 100 µg/mL |

| Working Standard 1 | 100 µg/mL Intermediate Stock | Methanol:Acetonitrile (1:1, v/v) | 1:10 | 10 µg/mL |

| Working Standard 2 | 10 µg/mL Working Standard 1 | Methanol:Acetonitrile (1:1, v/v) | 1:10 | 1 µg/mL |

| Working Standard 3 | 1 µg/mL Working Standard 2 | Methanol:Acetonitrile (1:1, v/v) | 1:10 | 100 ng/mL |

| Spiking Solution | 1 µg/mL Working Standard 2 | Isopropanol | As required | Dependent on sample volume |

Note: The choice of diluent for the final working and spiking solutions should be compatible with the initial mobile phase of the LC-MS method to ensure good peak shape.

Storage of Prepared Solutions

Proper storage of the prepared solutions is crucial to prevent degradation and solvent evaporation.

| Solution | Storage Temperature | Duration | Container |

| Stock Solution (in Chloroform) | -20°C or -80°C | Up to 6 months | Amber glass vial with PTFE-lined cap |

| Intermediate/Working Solutions | -20°C or -80°C | Up to 1 month | Amber glass vial with PTFE-lined cap |

Best Practices:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Always bring solutions to room temperature before use.

-

Regularly check for signs of solvent evaporation or precipitation.

Application in Sample Analysis

This compound is typically added to biological samples (e.g., plasma, serum, tissue homogenates) at the beginning of the sample preparation workflow. This allows it to act as an internal standard throughout the extraction, cleanup, and analysis steps. The amount of internal standard added should be optimized to be within the linear dynamic range of the assay and comparable to the endogenous analyte levels.

Typical Workflow for FAHFA Quantification

Caption: Workflow for FAHFA quantification using this compound.

Mass Spectrometry Parameters

The following are typical mass spectrometry parameters for the detection of this compound. These should be optimized for the specific instrument being used.

| Parameter | Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 546.6 |

| Product Ion (m/z) | 255.2 (Palmitate-d9 fragment) or other specific fragments |

Note: The precursor and product ions should be empirically determined by direct infusion of the this compound standard.

Signaling Pathway Context

While this compound itself is an analytical tool, the native 9-PAHSA has been shown to exert its biological effects through signaling pathways. For instance, in adipocytes, PAHSAs can signal through GPR120 to enhance insulin-stimulated glucose uptake. Understanding these pathways provides context for the importance of accurate quantification.

Caption: Simplified signaling pathway of 9-PAHSA.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound solutions in mass spectrometry. Adherence to these guidelines will help ensure the generation of accurate and reproducible quantitative data for FAHFA analysis in various biological matrices. Researchers should always refer to the certificate of analysis provided by the supplier for specific information regarding their batch of the standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 9-PAHSA-d9 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Endogenous levels of 9-PAHSA have been linked to insulin sensitivity and anti-inflammatory processes, making it a significant area of interest in metabolic disease research.[1][2][3] 9-PAHSA-d9, a deuterated analog of 9-PAHSA, serves as an essential tool in lipidomics, primarily utilized as an internal standard for accurate quantification of endogenous FAHFAs in biological samples by mass spectrometry.[4] Its chemical structure is identical to 9-PAHSA, with the exception of nine deuterium atoms, which provides a distinct mass shift for mass spectrometric analysis without altering its chemical behavior during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in lipidomics research, focusing on its role in quantitative analysis and its relevance in studying the biological functions of 9-PAHSA.

Application Notes

Internal Standard for Accurate Quantification

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomics.[4] Due to its structural similarity and identical ionization efficiency to the endogenous analyte, this compound allows for the correction of variability introduced during sample preparation, extraction, and analysis. This ensures high accuracy and precision in the quantification of 9-PAHSA and other PAHSA isomers in complex biological matrices such as plasma, serum, and adipose tissue.

Key Advantages:

-

Minimizes analytical variability.

-

Improves the accuracy and reproducibility of quantification.

-

Enables reliable comparison of PAHSA levels across different experimental groups and studies.

Studying the Role of 9-PAHSA in Metabolic Regulation

Research has demonstrated that 9-PAHSA plays a crucial role in metabolic homeostasis. It has been shown to improve glucose tolerance, enhance insulin secretion, and exhibit anti-inflammatory effects. Studies have reported lower levels of 9-PAHSA in the serum and adipose tissue of insulin-resistant humans. By enabling accurate measurement, this compound is instrumental in studies investigating the link between 9-PAHSA levels and metabolic diseases like type 2 diabetes and obesity.

Investigation of 9-PAHSA Signaling Pathways

9-PAHSA exerts its biological effects through various signaling pathways. It has been identified as a ligand for G-protein-coupled receptor 120 (GPR120), which is involved in promoting the browning of white adipose tissue and enhancing glucose uptake. Furthermore, 9-PAHSA has been shown to influence the PI3K/AKT/mTOR signaling pathway, which is critical in regulating autophagy and cell metabolism. Accurate quantification using this compound as an internal standard is vital for studies aiming to elucidate these signaling mechanisms and their downstream effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 9-PAHSA, highlighting its concentrations in biological samples and its effects in experimental models.

Table 1: Endogenous and Administered Concentrations of 9-PAHSA

| Biological Matrix/Model | Concentration/Dosage | Observed Effect | Reference |

| Human Plasma (Insulin-Resistant) | Reduced levels | Correlates with insulin resistance | |

| Mouse Adipose Tissue (AG4OX mice) | ~1000 pmol/g | Elevated levels in insulin-sensitive mice | |

| db/db Mice | 50 mg/kg for 4 weeks (gavage) | Ameliorated vascular calcification and myocardial dysfunction | |

| High-Fat Diet-Induced Diabetic Mice | 30 mg/kg/day | Improved glucose homeostasis and alleviated cognitive decline |

Table 2: Effects of 9-PAHSA on Cellular and Molecular Targets

| Target | Experimental System | 9-PAHSA Concentration | Outcome | Reference |

| GPR120 | In vitro assay | Not specified | Activation | |

| NF-κB Pathway | Lipopolysaccharide-stimulated cells | Not specified | Inhibition | |

| PI3K/AKT/mTOR Pathway | Myocardium of db/db mice | 50 mg/kg | Regulation of autophagy | |

| Glucose Uptake | 3T3-L1 adipocytes | Not specified | Enhanced |

Experimental Protocols

Protocol for Lipid Extraction from Plasma/Serum

This protocol is a standard method for the extraction of lipids, including PAHSAs, from plasma or serum samples.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (in a suitable solvent like chloroform or methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen gas evaporator

-

Glass vials

Procedure:

-

Thaw plasma/serum samples on ice.

-

In a glass vial, add a known amount of this compound internal standard to 100 µL of the plasma/serum sample.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate at room temperature for 15-20 minutes with occasional shaking.

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol for Quantification of 9-PAHSA by LC-MS/MS

This protocol outlines the general procedure for the quantification of 9-PAHSA using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

A suitable C18 reversed-phase column for chromatographic separation.

LC-MS/MS Parameters (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 30% B to 100% B over a specified time, followed by a re-equilibration step.

-

Flow Rate: As recommended for the column.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

9-PAHSA: Precursor ion (m/z) 537.5 -> Product ions (m/z) 255.2, 281.2, 299.2

-

This compound: Precursor ion (m/z) 546.5 -> Product ions (m/z) 264.2, 281.2, 299.2 (Note: The exact m/z of the deuterated product ion will depend on the position of the deuterium labels).

-

-

Data Analysis: Quantify the endogenous 9-PAHSA by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a standard curve.

Visualizations

Caption: Experimental workflow for the quantification of 9-PAHSA.

Caption: Key signaling pathways modulated by 9-PAHSA.

References

- 1. mdpi.com [mdpi.com]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 9-PAHSA-d9 in Insulin Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3][4] Levels of these lipids, particularly 9-PAHSA, are found to be diminished in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate strongly with insulin sensitivity.[1] Administration of 9-PAHSA has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in animal models of insulin resistance.

The deuterated analog, 9-PAHSA-d9, serves as a powerful tool for metabolic research. The incorporation of deuterium atoms allows for the precise tracing and quantification of 9-PAHSA's metabolic fate in vivo and in vitro using mass spectrometry-based techniques. This enables researchers to study its absorption, distribution, and incorporation into complex lipids and its catabolic pathways without the use of radioactive isotopes. These application notes provide detailed protocols for utilizing this compound to investigate insulin resistance.

Signaling Pathways and Mechanism of Action

9-PAHSA exerts its beneficial effects through multiple mechanisms, primarily by activating G-protein coupled receptors (GPCRs), including GPR120 and GPR40. Activation of these receptors on adipocytes, for instance, enhances insulin-stimulated glucose uptake. In pancreatic β-cells, 9-PAHSA can potentiate glucose-stimulated insulin secretion (GSIS). Furthermore, 9-PAHSA exhibits anti-inflammatory effects by inhibiting pathways such as the lipopolysaccharide (LPS)-induced NF-κB signaling cascade.

Caption: 9-PAHSA signaling cascade for improved insulin sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative effects of 9-PAHSA administration as reported in various studies.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Mice

| Parameter | Model | Treatment Details | Outcome | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed | Acute oral gavage | Improved | |

| Insulin Sensitivity | HFD-fed | Chronic (15-18 weeks) subcutaneous infusion (12 mg/kg/day) | Improved | |

| Ambient Glycemia | db/db mice | Gavage (50 mg/kg) for 2 weeks | Reduced | |

| Insulin Secretion | Chow-fed | Chronic subcutaneous infusion | Augmented | |

| GLP-1 Secretion | Chow-fed | Chronic subcutaneous infusion | Augmented |

Table 2: In Vitro Effects of 9-PAHSA

| Parameter | Cell Type | 9-PAHSA Concentration | Outcome | Reference |

| Glucose Uptake | 3T3-L1 adipocytes | 20 µM | Enhanced insulin-stimulated uptake | |

| GLP-1 Secretion | Enteroendocrine cells | Not specified | Enhanced | |

| GSIS | Human pancreatic islets | 20 µM | Potentiated | |

| Inflammatory Cytokine Secretion | LPS-stimulated dendritic cells | 10-100 µM | Reduced |

Experimental Protocols

The following protocols are designed for the use of this compound in metabolic tracing studies to investigate insulin resistance.

In Vivo Study: Metabolic Tracing in a Mouse Model of Insulin Resistance

This protocol outlines the use of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance.

1. Animal Model and Diet:

-

Use male C57BL/6 mice, 8-10 weeks old.

-